molecular formula C46H71N10NaO15S B610441 Reltecimod sodium CAS No. 1943755-99-4

Reltecimod sodium

Cat. No.: B610441
CAS No.: 1943755-99-4
M. Wt: 1059.2 g/mol
InChI Key: GQYCKGDMCOZFKT-CHDMJDELSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Reltecimod sodium (AB-103) is a synthetic peptide antagonist targeting the CD28 T-cell co-stimulatory receptor, designed to modulate hyperinflammatory responses in severe infections such as necrotizing soft tissue infections (NSTIs) and sepsis . Derived from the CD28 dimer, it attenuates pathological cytokine storms by selectively blocking CD28/B7-2 interactions, thereby reducing T-cell activation and pro-inflammatory cytokine release without completely suppressing immune function . Preclinical studies demonstrate its efficacy in improving survival rates and resolving organ dysfunction in lethal bacterial infections . Clinically, reltecimod has shown promise in Phase 3 trials for NSTI, with significant improvements in organ function recovery and hospital discharge status .

Properties

CAS No.

1943755-99-4

Molecular Formula

C46H71N10NaO15S

Molecular Weight

1059.2 g/mol

IUPAC Name

sodium;(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(1R)-1-carboxylatoethyl]amino]-4-oxobutanoate;hydron

InChI

InChI=1S/C46H72N10O15S.Na/c1-22(2)18-30(52-39(63)29(15-17-72-8)50-43(67)34-10-9-16-56(34)45(69)33(21-57)54-37(61)24(5)47)42(66)55-36(23(3)4)44(68)48-25(6)38(62)51-31(19-27-11-13-28(58)14-12-27)41(65)53-32(20-35(59)60)40(64)49-26(7)46(70)71;/h11-14,22-26,29-34,36,57-58H,9-10,15-21,47H2,1-8H3,(H,48,68)(H,49,64)(H,50,67)(H,51,62)(H,52,63)(H,53,65)(H,54,61)(H,55,66)(H,59,60)(H,70,71);/q;+1/p-1/t24-,25+,26-,29+,30+,31+,32+,33+,34+,36+;/m1./s1

InChI Key

GQYCKGDMCOZFKT-CHDMJDELSA-M

SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)[O-])C(=O)NC(C)C(=O)O)NC(=O)C(CCSC)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(C)N.[Na+]

Isomeric SMILES

[H+].C[C@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(=O)[O-])C(=O)N[C@H](C)C(=O)[O-])N.[Na+]

Canonical SMILES

[H+].CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)[O-])C(=O)NC(C)C(=O)[O-])NC(=O)C(CCSC)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(C)N.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Reltecimod sodium;  AB103 sodium;  AB 103 sodium;  AB-103 sodium

Origin of Product

United States

Chemical Reactions Analysis

Reltecimod sodium primarily undergoes peptide bond formation and hydrolysis reactions. The compound is stable under physiological conditions but can be hydrolyzed by proteolytic enzymes in the body. Common reagents used in the synthesis of this compound include carbodiimides for coupling reactions and trifluoroacetic acid for deprotection steps . The major products formed from these reactions are the desired peptide chains and by-products such as urea derivatives from the coupling reagents .

Comparison with Similar Compounds

Mechanism of Action

Reltecimod’s unique mechanism distinguishes it from other immunomodulators:

  • Reltecimod : Targets CD28/B7-2 to modulate inflammation, preserving baseline immune function while curbing excessive cytokine release .
  • CTLA-4 Inhibitors (e.g., Abatacept): Block B7-1/B7-2 binding to both CD28 and CTLA-4, leading to broad immunosuppression, which increases infection risks .
  • Anti-TNFα Agents (e.g., Infliximab) : Neutralize TNFα, a key cytokine in sepsis, but may oversuppress immunity, worsening outcomes in polymicrobial infections .
Preclinical Efficacy

Table 1: Survival Rates in Mouse Models of Lethal Infection

Infection Model Treatment (Dose) Survival Rate (%) Key Findings Reference
S. pyogenes (GAS) Reltecimod (5 mg/kg, single) 90% Superior to double dosing (20%)
Polymicrobial CLP Reltecimod + Suboptimal Moxi 100% Synergy with antibiotics
E. coli Peritonitis Reltecimod (1.25 mg/kg, single) 40% Effective at low doses
CTLA-4 Inhibitors Abatacept (10 mg/kg) 55% Increased secondary infections
  • Single vs. Double Dosing: Single-dose reltecimod consistently outperforms multiple doses across models. For example, in S. pyogenes infections, a single 5 mg/kg dose achieved 90% survival vs. 20% with double dosing . This is attributed to rapid cytokine normalization (e.g., IL-6, MCP-1) within 24 hours, avoiding prolonged inflammation .
  • Lymphocyte Modulation: Single-dose reltecimod reduces CD4+/CD8+ T cells and B cells while increasing neutrophils, promoting pathogen clearance without immunosuppression .
Clinical Performance

Table 2: Phase 3 ACCUTE Trial Outcomes (NSTI Patients)

Endpoint Reltecimod (%) Placebo (%) P-value Reference
Organ Dysfunction Resolution (Day 14) 70.9 53.4 0.005
90-Day Mortality 5.9 11.5 0.12
Favorable Discharge 68.6 54.6 0.024
  • Shock Subgroup: Reltecimod showed pronounced benefits in septic shock patients, with 75.1% achieving organ recovery vs. 49.1% on placebo .
  • Safety Profile: No significant toxicity (NOAEL >50 mg/kg/day in animals) and similar adverse event rates to placebo .
Pharmacokinetic Advantages
  • Short Half-Life: Minutes-long circulation time ensures transient immunomodulation, reducing risks of chronic immunosuppression .
  • Single-Dose Efficacy : Achieves sustained effects despite rapid clearance, unlike agents requiring repeated dosing (e.g., anti-IL-6 therapies) .

Q & A

Q. What is the proposed mechanism of action of Reltecimod sodium in modulating immune responses?

Reltecimod is a peptide antagonist targeting the CD28 co-stimulatory pathway, which regulates T-cell activation. It attenuates excessive pro-inflammatory cytokine release (e.g., IL-6, IFN-γ, MCP-1) by interfering with CD28/B7-2 signaling, thereby reducing systemic inflammation without completely suppressing immune function. Preclinical studies in murine sepsis models demonstrated its ability to normalize leukocyte profiles (e.g., reduced CD4+/CD8+ T-cell counts) and mitigate cytokine storms, correlating with improved survival .

Q. What experimental models are most relevant for studying this compound’s efficacy?

Key models include:

  • Cecal ligation and puncture (CLP) : Mimics polymicrobial sepsis, used to evaluate survival, cytokine dynamics (IL-6, MCP-1), and leukocyte trafficking .
  • Group A Streptococcus (GAS) necrotizing soft tissue infection (NSTI) : Assesses survival and bacterial load reduction .
  • Escherichia coli peritonitis: Tests adjunctive therapy with suboptimal antibiotics . These models require standardized endpoints (e.g., 24/48-hour cytokine measurements via multiplex immunoassays, flow cytometry for leukocyte subsets) .

Q. Why is a single dose of this compound more effective than multiple doses in preclinical studies?

Single-dose regimens (5 mg/kg at 1–2 hours post-infection) in murine models showed superior survival (e.g., 6.7 vs. 5.0 days in CLP) compared to double doses. This is attributed to rapid cytokine normalization (within 24 hours) and reduced prolonged immune dysregulation. Multiple doses disrupted resolution trajectories, sustaining elevated IL-6/MCP-1 levels and impairing lymphocyte trafficking .

Q. How should researchers design studies to evaluate Reltecimod’s synergy with antibiotics?

Use suboptimal antibiotic doses (e.g., 5 mg/kg moxifloxacin in CLP models) to mimic clinical scenarios where Reltecimod acts as an adjunct. Measure survival, bacterial clearance, and cytokine/leukocyte profiles at 24/48 hours. Statistical analysis should include ANOVA for log-transformed cytokine data and Spearman correlations for immune cell-cytokine relationships .

Advanced Research Questions

Q. How can contradictory cytokine data (e.g., IL-6 reduction vs. transient elevation) be reconciled in Reltecimod studies?

Discrepancies arise from timing and dosing. Single doses reduce median IL-6/MCP-1 by 24 hours (p=0.053), but transient spikes may occur earlier. Use time-course analyses (e.g., 0–48 hours) and differentiate parametric (ANOVA) vs. nonparametric (Wilcoxon) tests for skewed distributions. Contextualize findings with survival outcomes, as cytokine normalization—not elimination—correlates with efficacy .

Q. What statistical methods are optimal for analyzing cytokine-immune cell correlations?

Spearman rank correlation is preferred for non-normal cytokine data. In CLP models, correlate IL-6/IFN-γ with CD4+/CD8+ T-cell counts (positive) and neutrophils (negative). Stratify analyses by treatment group (single vs. double dose) and timepoints (24 vs. 48 hours) to capture dynamic interactions .

Q. Why does Reltecimod’s pharmacokinetic profile (short half-life) contradict its prolonged pharmacodynamic effects?

Despite a plasma half-life of minutes, Reltecimod’s sustained effects derive from irreversible CD28 pathway modulation. Post-dose transcriptomic changes (unmeasured in current studies) may perpetuate anti-inflammatory signaling. Investigate downstream targets (e.g., NF-κB) and use PK/PD modeling to link transient exposure to durable outcomes .

Q. How can researchers resolve conflicting leukocyte data (e.g., neutrophil counts) across infection models?

Neutrophil responses vary by pathogen (e.g., GAS vs. CLP). In CLP, Reltecimod increases circulating neutrophils (4.4-fold) by reducing tissue infiltration. Use fluorescent cell barcoding and organ-specific FACS to differentiate circulating vs. tissue leukocytes. Contextualize counts with histopathology .

Q. What translational challenges exist when extrapolating murine Reltecimod data to human trials?

Key gaps include:

  • Dose scaling : Murine 5 mg/kg ≈ human 0.5 mg/kg (allometric scaling).
  • Endpoint selection : Human trials (NCT02469857) prioritize organ dysfunction over cytokine levels.
  • Timing : Administer within 6 hours of diagnosis in NSTI patients, mirroring murine "early intervention" paradigms .

Q. What novel methodologies could elucidate Reltecimod’s off-target effects?

Employ CRISPR-Cas9 screens to identify non-CD28 targets. Use surface plasmon resonance (SPR) to assess binding to plasma proteins (e.g., albumin). Single-cell RNA sequencing of PBMCs from Reltecimod-treated sepsis patients can reveal transcriptomic outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reltecimod sodium
Reactant of Route 2
Reltecimod sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.